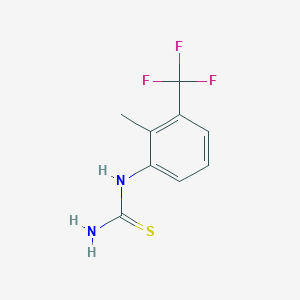
2-Methyl-3-trifluoromethylphenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-trifluoromethylphenylthiourea is an organosulfur compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-trifluoromethylphenylthiourea typically involves the reaction of 2-methyl-3-trifluoromethylaniline with an appropriate isothiocyanate. One common method includes dissolving 2-methyl-3-trifluoromethylaniline in a solvent such as acetonitrile and then adding the isothiocyanate. The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-trifluoromethylphenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Methyl-3-trifluoromethylphenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the production of dyes, elastomers, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-trifluoromethylphenylthiourea involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with residues in the gibberellin insensitive DWARF1 receptor, enhancing its binding affinity . This interaction can lead to various biological effects, such as promoting plant growth or inhibiting bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenethyl-3-(3-trifluoromethylphenyl)thiourea
- 3-(Trifluoromethyl)aniline
Uniqueness
2-Methyl-3-trifluoromethylphenylthiourea stands out due to its unique trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and bioactivity, making it more effective in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C9H9F3N2S |
|---|---|
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
[2-methyl-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C9H9F3N2S/c1-5-6(9(10,11)12)3-2-4-7(5)14-8(13)15/h2-4H,1H3,(H3,13,14,15) |
Clave InChI |
XYUMJKDINXYQQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=S)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


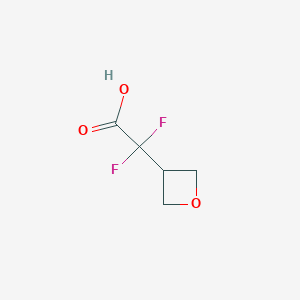
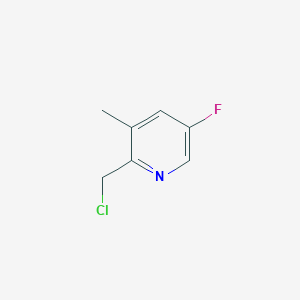
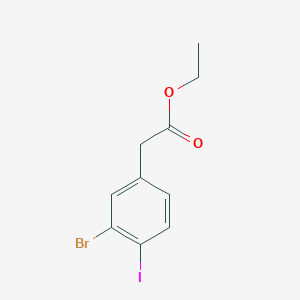
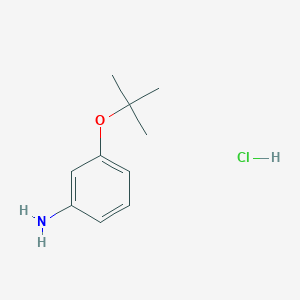
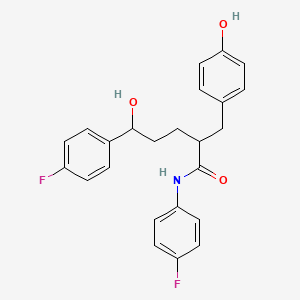
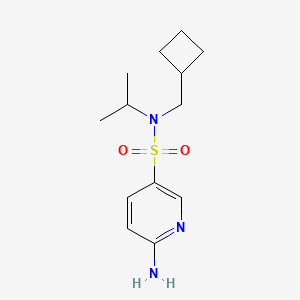
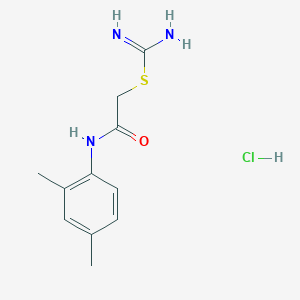
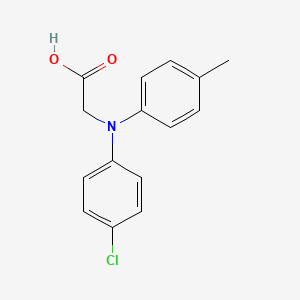
![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)
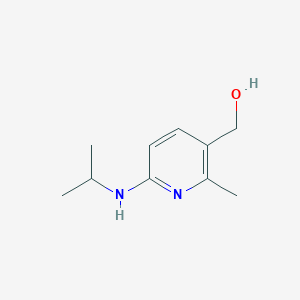
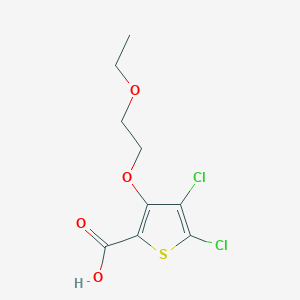
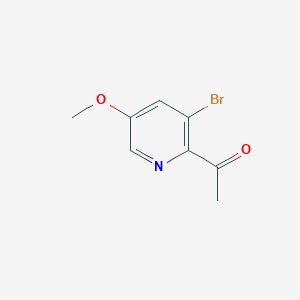
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
